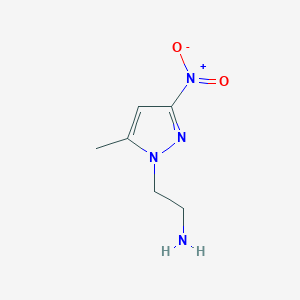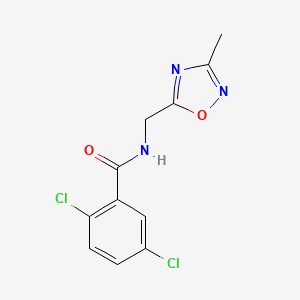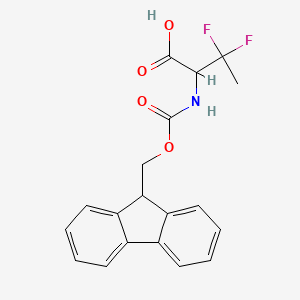![molecular formula C19H16BrN5O2 B2970455 N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207003-06-2](/img/structure/B2970455.png)
N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16BrN5O2 and its molecular weight is 426.274. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
The triazoloquinazoline scaffold has been studied for its potential anticancer properties. The ability to inhibit various cancer cell lines makes it a promising candidate for the development of new anticancer therapies. The core structure’s interaction with different target receptors can be fine-tuned to increase selectivity and potency against specific types of cancer cells .
Antimicrobial and Antifungal Applications
Compounds with the triazoloquinazoline core have shown significant antimicrobial and antifungal activities. They can be designed to target a broad spectrum of pathogenic microorganisms, including those resistant to current treatments. This makes them valuable for developing new antibiotics and antifungals .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory effects of triazoloquinazoline derivatives are well-documented. They can modulate the body’s inflammatory response and provide pain relief, which is beneficial for conditions like arthritis and other chronic pain disorders .
Antioxidant Properties
These compounds can also act as antioxidants, helping to neutralize free radicals in the body. This property is important in preventing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antiviral Potential
The triazoloquinazoline class has shown promise as antiviral agents. They can be engineered to interfere with viral replication, making them potential candidates for treating viral infections, including emerging and re-emerging viruses .
Enzyme Inhibition
Triazoloquinazoline derivatives are potent enzyme inhibitors. They have been used to inhibit enzymes like carbonic anhydrase, cholinesterase, and aromatase, which are therapeutic targets for conditions such as glaucoma, Alzheimer’s disease, and breast cancer .
Antitubercular Activity
The fight against tuberculosis (TB) can benefit from the antitubercular activity of these compounds. Their ability to inhibit the growth of Mycobacterium tuberculosis makes them a valuable addition to the TB treatment arsenal .
Pharmacokinetic and Molecular Modeling Studies
In silico pharmacokinetic and molecular modeling studies of triazoloquinazoline derivatives help in predicting their behavior in biological systems. This is crucial for drug design and development, allowing researchers to optimize the compounds for better absorption, distribution, metabolism, and excretion profiles .
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2/c1-11-4-3-5-14-17(11)21-10-24-18(14)23-25(19(24)27)9-16(26)22-13-6-7-15(20)12(2)8-13/h3-8,10H,9H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSQUILQYZWJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide](/img/structure/B2970376.png)

![N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2970378.png)
![4-{[1-(cyclobutylcarbonyl)piperidin-4-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2970380.png)

![2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2970385.png)
![N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2970388.png)

![2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B2970391.png)


![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)